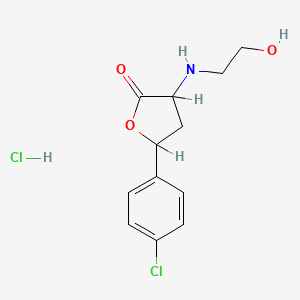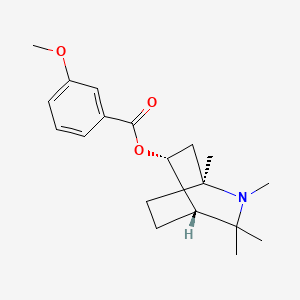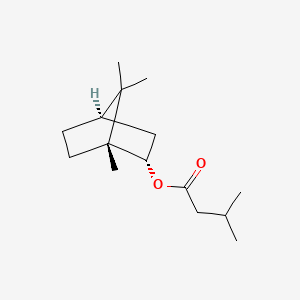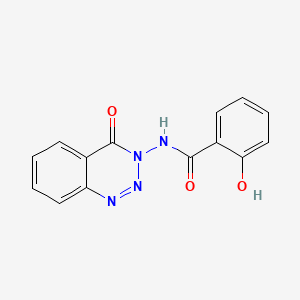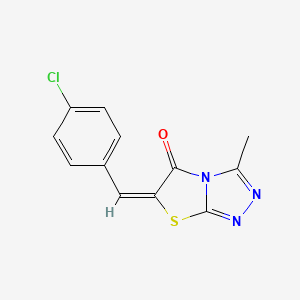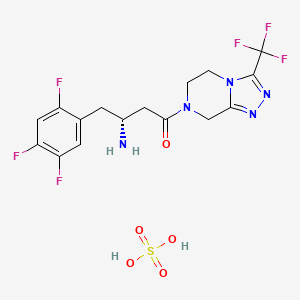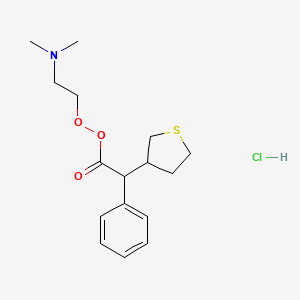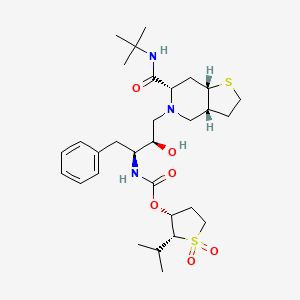
Bfpet F-18 chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bfpet F-18 chloride is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It contains the radionuclide fluorine-18, which is a positron emitter with a half-life of approximately 109.8 minutes. This compound is valuable in medical imaging due to its ability to provide high-resolution images of biological processes at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bfpet F-18 chloride involves the incorporation of fluorine-18 into a precursor molecule. The process typically starts with the production of fluorine-18 via a cyclotron, where oxygen-18 enriched water is bombarded with protons. The resulting fluorine-18 is then trapped and eluted from an anion-exchange resin using isotonic sodium chloride solution .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practice (GMP) standards to ensure the compound’s purity and safety. The process involves automated synthesis modules that facilitate the incorporation of fluorine-18 into the precursor molecule, followed by purification and quality control steps to meet regulatory requirements .
Chemical Reactions Analysis
Types of Reactions: Bfpet F-18 chloride undergoes various chemical reactions, including nucleophilic substitution, where the fluorine-18 atom replaces a leaving group in the precursor molecule. This reaction is typically facilitated by the presence of a base and a suitable solvent .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium carbonate, kryptofix 2.2.2, and acetonitrile. The reaction conditions often involve heating the reaction mixture to promote the incorporation of fluorine-18 .
Major Products Formed: The major product formed from these reactions is the radiolabeled compound this compound, which is then purified and formulated for use in PET imaging .
Scientific Research Applications
Bfpet F-18 chloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and molecular interactions. In biology, it helps visualize and quantify biological processes in vivo. In medicine, it is employed in the diagnosis and monitoring of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Industrial applications include the development of new radiopharmaceuticals and imaging agents .
Mechanism of Action
The mechanism of action of Bfpet F-18 chloride involves the emission of positrons from the fluorine-18 radionuclide. When these positrons encounter electrons in the body, they annihilate, producing gamma rays that are detected by the PET scanner. This allows for the visualization of the distribution and concentration of the radiopharmaceutical in the body, providing valuable information about metabolic and physiological processes .
Comparison with Similar Compounds
Bfpet F-18 chloride is unique compared to other similar compounds due to its specific molecular structure and the presence of the fluorine-18 radionuclide. Similar compounds include fluorodeoxyglucose (FDG), fluorocholine, and fluorothymidine, which are also used in PET imaging. this compound offers distinct advantages in terms of its binding properties and imaging capabilities .
List of Similar Compounds:- Fluorodeoxyglucose (FDG)
- Fluorocholine
- Fluorothymidine
- Fluorodopa
- Fluoromisonidazole
These compounds share the common feature of containing fluorine-18, but each has unique properties and applications in PET imaging .
Properties
CAS No. |
934570-62-4 |
|---|---|
Molecular Formula |
C24H19ClFP |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
(4-(18F)fluoranylphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H19FP.ClH/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1/i25-1; |
InChI Key |
PFDIYVHXHYOUJN-PVRZOGLOSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[18F].[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


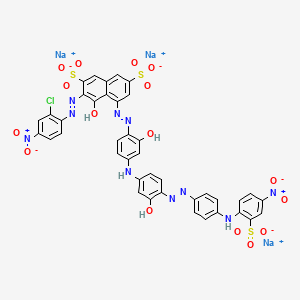
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)
